molecular formula C26H27NO B608273 JWH 116 CAS No. 619294-64-3

JWH 116

Cat. No.: B608273
CAS No.: 619294-64-3
M. Wt: 369.5 g/mol
InChI Key: AQHPTHKEKSWGPO-UHFFFAOYSA-N
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Description

It is the indole 2-ethyl derivative of the related compound JWH 018 . Synthetic cannabinoids like JWH 116 are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. These compounds have been widely studied for their potential therapeutic applications and their role in forensic and toxicological research .

Preparation Methods

The synthesis of JWH 116 involves several steps, starting with the preparation of the indole core. The indole core is then alkylated with a pentyl chain at the nitrogen atom. The final step involves the addition of a naphthalenylmethanone group to the indole core . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound are similar to those used for other synthetic cannabinoids, involving large-scale chemical synthesis in controlled environments to ensure purity and consistency .

Chemical Reactions Analysis

JWH 116 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the molecule. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole or naphthalenylmethanone groups .

Biological Activity

JWH-116 is a synthetic cannabinoid that has garnered attention for its selective binding to cannabinoid receptors, particularly the CB1 receptor. This compound is part of a broader class of synthetic cannabinoids known for their diverse pharmacological effects, which can include modulation of cell proliferation, pain relief, and potential therapeutic applications in various medical conditions. This article reviews the biological activity of JWH-116, summarizing key research findings, pharmacological properties, and potential implications for therapeutic use.

Binding Affinity and Selectivity

JWH-116 is characterized by its high affinity for the CB1 receptor, which is implicated in various physiological processes including appetite regulation, pain sensation, and mood. The selectivity of JWH-116 for CB1 over CB2 receptors is significant, as it minimizes the psychotropic effects commonly associated with cannabinoid use.

Property Value
Receptor CB1
Binding Affinity High
Selectivity Higher for CB1 than CB2

JWH-116 acts as an agonist at the CB1 receptor, leading to a cascade of intracellular signaling pathways. This activation can influence neurotransmitter release and modulate various physiological responses. Research indicates that JWH-116 can inhibit cell proliferation in certain cancer cell lines, suggesting potential anti-cancer properties.

Anti-Cancer Effects

Studies have demonstrated that JWH-116 may inhibit cell proliferation in cancerous cells. This compound's ability to induce apoptosis (programmed cell death) in tumor cells positions it as a candidate for further investigation in cancer therapy.

Pain Relief

The analgesic properties of JWH-116 have been explored in preclinical models. Its action on the CB1 receptor may contribute to pain relief without the adverse effects associated with traditional opioids.

Neuroprotective Effects

Emerging evidence suggests that JWH-116 may exhibit neuroprotective effects in models of neurodegenerative diseases. Its role in modulating inflammation and oxidative stress could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis.

In Vitro Studies

A study examining the effects of JWH-116 on human cancer cell lines revealed significant inhibition of cell growth. The results indicated that JWH-116 could induce apoptosis through mechanisms involving the activation of specific signaling pathways related to cell cycle regulation.

Animal Models

Research utilizing rodent models has shown that administration of JWH-116 leads to significant reductions in pain responses. These findings support the hypothesis that synthetic cannabinoids can serve as effective analgesics without the psychotropic side effects typically associated with cannabis.

Clinical Implications

While extensive research is still needed, preliminary studies suggest that JWH-116 could have therapeutic applications in managing chronic pain, inflammation, and possibly cancer treatment. However, thorough clinical trials are necessary to establish safety profiles and efficacy.

Summary of Key Research Findings

Study Findings
In vitro cancer studyInhibition of cell proliferation; induction of apoptosis
Animal pain modelSignificant reduction in pain responses
Neuroprotection researchPotential benefits in neurodegenerative disease models

Properties

IUPAC Name

(2-ethyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHPTHKEKSWGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210966
Record name JWH-116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619294-64-3
Record name (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619294-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-116
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-116
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKP962UAI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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